2-(1-Methylhydrazinyl)pyrazine
Overview
Description
2-(1-Methylhydrazinyl)pyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Transformations and Synthesis
2-(1-Methylhydrazinyl)pyrazine is involved in various chemical transformations and synthetic processes, contributing to the field of organic chemistry. For instance, it has been used in the conversion of isothiazoles into pyrazoles, where its reactivity under specific conditions facilitates the formation of 3-amino-1-methyl-5-phenylpyrazole-4-carbonitrile, indicating its utility in generating pyrazole derivatives with potential biological activities (Ioannidou & Koutentis, 2009). Such transformations highlight the compound's role in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.
Antimicrobial and Antitubercular Research
The antimycobacterial properties of pyrazine derivatives, including those structurally related to this compound, have been extensively studied. Research has focused on designing and synthesizing pyrazine-2-carboxylic acids and their derivatives to evaluate their antimycobacterial activity, with some compounds showing promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. This includes derivatives such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, highlighting the potential of these compounds in tuberculosis treatment strategies (Semelková et al., 2017).
DNA Binding and Biological Interactions
The interaction of pyrazine derivatives with biological molecules such as DNA has also been a subject of research. Studies on compounds like 2-chloro-3-hydrazinopyrazine have investigated their physicochemical properties, DNA binding affinity, and potential clinical applications, due to their broad biological activity spectrum. These studies provide insights into the hydrophilic nature of these compounds and their interaction mechanisms with DNA, which could be relevant for therapeutic applications (Mech-Warda et al., 2022).
Biological Activities and Applications
Pyrazine derivatives, including this compound, have been associated with various biological activities. Research into the antimicrobial activity of these compounds, including their potential as bio-based fumigants in the food industry, agriculture, or logistics, due to their broad-spectrum antimicrobial activity at lower concentrations and relatively low mammalian toxicity, has been noteworthy. Such studies underscore the versatility of pyrazine derivatives in both pharmaceutical and non-pharmaceutical applications (Janssens et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-(1-Methylhydrazinyl)pyrazine is the C(sp2)–H bond in benzoic hydrazides . The compound acts as a bidentate directing group, guiding the cobalt-catalyzed alkenylation/annulation of the corresponding benzoic hydrazides .
Mode of Action
This compound: interacts with its targets by directing the cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . This interaction leads to the formation of an isoquinoline backbone, via reacting with a terminal or internal alkyne followed by annulation .
Biochemical Pathways
The action of This compound affects the biochemical pathway involving the C(sp2)–H alkenylation/annulation of benzoic hydrazides . The downstream effects include the formation of an isoquinoline backbone and the potential for further reactions .
Result of Action
The molecular and cellular effects of This compound’s action include the formation of an isoquinoline backbone via the cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides . This reaction shows high efficiency and remarkable functional group tolerance .
Biochemical Analysis
Biochemical Properties
2-(1-Methylhydrazinyl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation reactions . This interaction is crucial for the formation of isoquinoline backbones, which are important in various biochemical processes. The nature of these interactions involves the coordination of this compound with cobalt, facilitating the catalytic process.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cobalt-catalyzed oxidative coupling reactions, this compound directs the functionalization and spirocyclization of benzoic hydrazides, leading to the formation of spirosuccinimide derivatives . These reactions can impact cellular functions by altering the expression of genes involved in metabolic pathways and signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a bidentate ligand, coordinating with metal centers such as cobalt. This coordination facilitates various catalytic reactions, including C(sp2)–H alkenylation/annulation and oxidative coupling . These reactions result in the formation of complex molecular structures, which can influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound can be reductively removed under mild conditions, indicating its potential for reversible interactions in biochemical processes . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation products can influence cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that pyrazine derivatives, including this compound, can exhibit toxicity at high doses, affecting cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, in cobalt-catalyzed reactions, this compound facilitates the formation of isoquinoline backbones, which are important intermediates in metabolic pathways . These interactions can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, in cobalt-catalyzed reactions, this compound is transported to specific cellular compartments where it facilitates catalytic processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, in cobalt-catalyzed reactions, this compound is localized to regions where it can interact with metal centers and facilitate catalytic processes .
Properties
IUPAC Name |
1-methyl-1-pyrazin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDLWVBIZZAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377577 | |
Record name | 2-(1-Methylhydrazinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76319-95-4 | |
Record name | 2-(1-Methylhydrazinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylhydrazin-1-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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